molecular formula C21H22F3NO2 B2683567 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2034572-59-1

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2683567
CAS No.: 2034572-59-1
M. Wt: 377.407
InChI Key: IWBNLDAKYIJIEU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide can be compared to similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c22-21(23,24)18-9-6-15(7-10-18)8-13-19(26)25-14-20(27,17-11-12-17)16-4-2-1-3-5-16/h1-7,9-10,17,27H,8,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBNLDAKYIJIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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